molecular formula C38H64O2 B589226 9-cis-Retinyl Stearate CAS No. 79299-77-7

9-cis-Retinyl Stearate

Cat. No.: B589226
CAS No.: 79299-77-7
M. Wt: 552.928
InChI Key: YNGACJMSLZMZOX-VBGKRDRLSA-N
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Description

9-cis-Retinyl Stearate: is a derivative of vitamin A, specifically a retinoid ester formed by the esterification of 9-cis-retinol with stearic acid Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They play crucial roles in vision, cellular differentiation, and proliferation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Stearate typically involves the esterification of 9-cis-retinol with stearic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-cis-Retinyl Stearate can undergo oxidation to form 9-cis-retinoic acid, a biologically active form of vitamin A.

    Reduction: Reduction reactions can convert this compound back to 9-cis-retinol.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 9-cis-retinol and stearic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products:

    Oxidation: 9-cis-retinoic acid.

    Reduction: 9-cis-retinol.

    Hydrolysis: 9-cis-retinol and stearic acid.

Scientific Research Applications

Chemistry: 9-cis-Retinyl Stearate is used as a precursor in the synthesis of other retinoid compounds. It is also employed in studies involving the chemical behavior of retinoids and their derivatives.

Biology: In biological research, this compound is used to study the role of retinoids in cellular differentiation and proliferation. It is also used in experiments involving the visual cycle and retinoid metabolism.

Medicine: this compound has potential therapeutic applications in treating retinal diseases and skin disorders. It is being investigated for its role in modulating gene expression and its effects on cellular processes.

Industry: In the cosmetic industry, this compound is used in formulations for anti-aging and skin care products due to its ability to promote cell turnover and improve skin texture.

Mechanism of Action

9-cis-Retinyl Stearate exerts its effects by being converted into 9-cis-retinoic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the receptors, leading to changes in gene expression that regulate cellular differentiation, proliferation, and apoptosis. The molecular targets include genes involved in the visual cycle, skin health, and immune response.

Comparison with Similar Compounds

    9-cis-Retinyl Acetate: Another ester of 9-cis-retinol, used in similar applications but with different pharmacokinetic properties.

    All-trans-Retinyl Stearate: An isomer of 9-cis-Retinyl Stearate with different biological activity and receptor affinity.

    9-cis-Retinoic Acid: The active form of 9-cis-retinoids, directly involved in gene regulation.

Uniqueness: this compound is unique due to its specific geometric configuration, which allows it to interact with both RARs and RXRs. This dual receptor affinity makes it a valuable compound for studying retinoid signaling pathways and developing therapeutic agents targeting multiple retinoid receptors.

Properties

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGACJMSLZMZOX-VBGKRDRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858371
Record name (9cis)-O~15~-Octadecanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79299-77-7
Record name (9cis)-O~15~-Octadecanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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